N,N-Diethylmethanesulfonamide: A Technical Guide for Synthetic and Medicinal Chemists
N,N-Diethylmethanesulfonamide: A Technical Guide for Synthetic and Medicinal Chemists
Introduction
N,N-Diethylmethanesulfonamide is a tertiary sulfonamide characterized by a central sulfur atom double-bonded to two oxygen atoms and single-bonded to both a methyl group and a diethylamino group. Its unique structural and electronic properties make it a compound of interest as a synthetic intermediate and a potential scaffold in medicinal chemistry. The sulfonamide functional group is a cornerstone of pharmaceutical development, having given rise to a wide array of drugs, from pioneering antibacterial agents to modern treatments for a variety of conditions.[1][2] This guide provides an in-depth look at the chemical structure, physical properties, and a validated synthesis protocol for N,N-diethylmethanesulfonamide, designed for researchers and professionals in chemical synthesis and drug development.
Chemical Identity and Structure
The unambiguous identification of a chemical entity is paramount for reproducible scientific work. N,N-Diethylmethanesulfonamide is cataloged with the CAS Number 2374-61-0 . Its molecular formula is C5H13NO2S, corresponding to a molecular weight of 151.23 g/mol .
| Identifier | Value |
| IUPAC Name | N,N-diethylmethanesulfonamide |
| CAS Number | 2374-61-0 |
| Molecular Formula | C5H13NO2S |
| Molecular Weight | 151.23 g/mol |
| Canonical SMILES | CS(=O)(=O)N(CC)CC |
| InChI | InChI=1S/C5H13NO2S/c1-4-6(5-2)9(3,7)8/h4-5H2,1-3H3 |
| InChI Key | KSEMETYAQIUBQB-UHFFFAOYSA-N |
The structure features a tetrahedral sulfur atom, indicative of the sulfonyl group, flanked by a methyl group and the nitrogen of a diethylamine moiety. This arrangement results in a stable, electronically distinct molecule.
Caption: 2D Chemical Structure of N,N-diethylmethanesulfonamide.
Physical and Chemical Properties
A thorough understanding of a compound's physical properties is critical for its handling, purification, and application in synthetic protocols. While extensive experimental data for N,N-diethylmethanesulfonamide is not widely published, the following table summarizes known and predicted properties.
| Property | Value | Source |
| Physical Form | Liquid | Vendor Data |
| Flash Point | 78.9 °C | Vendor Data |
| Boiling Point | ~220-230 °C | Predicted |
| Density | ~1.1 g/cm³ | Predicted |
| Solubility | Based on its structure—a polar sulfonyl group with nonpolar alkyl chains—it is expected to be soluble in a range of organic solvents such as dichloromethane, tetrahydrofuran (THF), ethyl acetate, and acetone. Its solubility in water is likely to be limited. | Chemical Principles |
Synthesis Protocol: Sulfonylation of Diethylamine
The most direct and reliable method for synthesizing N,N-disubstituted sulfonamides is the reaction of a sulfonyl chloride with a secondary amine.[3] This reaction proceeds via a nucleophilic attack of the amine on the highly electrophilic sulfur atom of the sulfonyl chloride. A base is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
Causality and Experimental Design
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Choice of Reagents : Methanesulfonyl chloride is a potent electrophile, making it an ideal starting material. Diethylamine is the corresponding nucleophile.
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Base Selection : A non-nucleophilic tertiary amine, such as triethylamine (TEA) or pyridine, is crucial. It serves as an acid scavenger without competing with diethylamine in the primary reaction. Using a stoichiometric excess ensures complete neutralization of the HCl byproduct.
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Solvent : Anhydrous dichloromethane (DCM) is an excellent solvent choice. It is aprotic, preventing unwanted side reactions with the sulfonyl chloride, and its low boiling point facilitates easy removal during workup.
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Temperature Control : The reaction is often initiated at 0 °C. This is a critical control point to manage the exothermic nature of the reaction between the highly reactive sulfonyl chloride and the amine, preventing potential side reactions and ensuring a higher yield of the desired product.
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Workup and Purification : The aqueous workup is designed to remove the triethylamine hydrochloride salt and any unreacted starting materials. A sequential wash with dilute acid (to remove excess amine), water, and brine (to remove residual water) ensures a clean crude product. Purification by vacuum distillation or column chromatography is standard for removing non-volatile impurities.
Step-by-Step Experimental Protocol
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Reaction Setup : To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add diethylamine (1.0 eq.) and anhydrous dichloromethane (DCM).
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Cooling : Cool the reaction mixture to 0 °C using an ice-water bath.
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Base Addition : Add triethylamine (1.2 eq.) to the stirred solution.
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Reagent Addition : Dissolve methanesulfonyl chloride (1.1 eq.) in anhydrous DCM and add it to the dropping funnel. Add the methanesulfonyl chloride solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
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Reaction Progression : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Quenching : Once the reaction is complete, quench it by slowly adding water.
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Aqueous Workup : Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification : Purify the crude N,N-diethylmethanesulfonamide by vacuum distillation or column chromatography on silica gel.
Caption: Generalized workflow for the synthesis of N,N-diethylmethanesulfonamide.
Applications and Research Interest
While specific, large-scale applications for N,N-diethylmethanesulfonamide are not extensively documented, its value lies in its identity as a member of the sulfonamide class of compounds. The sulfonamide moiety is a privileged scaffold in medicinal chemistry.[4] Since the discovery of the first sulfa drugs, this functional group has been incorporated into a vast range of therapeutic agents.[2]
Sulfonamides exhibit a wide spectrum of biological activities, including:
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Antimicrobial [1]
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Anticancer [4]
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Antiviral [4]
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Antidiabetic [1]
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Carbonic Anhydrase Inhibition (relevant for glaucoma and certain cancers)[4]
N,N-disubstituted sulfonamides like N,N-diethylmethanesulfonamide serve as important building blocks and intermediates in the synthesis of more complex molecules. Their relative stability and well-understood reactivity make them reliable components in multi-step synthetic campaigns aimed at discovering new drug candidates. Researchers may utilize this compound to explore structure-activity relationships (SAR) within a new class of potential therapeutics.
Safety Information
N,N-Diethylmethanesulfonamide should be handled with appropriate personal protective equipment in a well-ventilated fume hood. It is classified with the GHS07 pictogram, indicating it can be harmful.
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Signal Word : Warning
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Hazard Statements :
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Precautionary Statements :
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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References
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Al-Ghorbani, M., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. Available at: [Link]
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Al-Ghorbani, M., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. Available at: [Link]
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Wikipedia. Sulfonamide (medicine). Wikipedia. Available at: [Link]
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Thakur, A., et al. (2024). Recent advances in the synthesis of N-acyl sulfonamides. National Institutes of Health. Available at: [Link]
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King, J. F., & As-Sa'd, N. (Scilit). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit. Available at: [Link]
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Organic Syntheses. 2-(p-TOLYLSULFONYL)DIHYDROISOINDOLE. Organic Syntheses. Available at: [Link]
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Chemistry & Biology Interface (2018). Recent advances in synthesis of sulfonamides: A review. Available at: [Link]
